4-Hydroxy Ketotifen
CAS No.: 126939-27-3
Cat. No.: VC21345945
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 126939-27-3 |
---|---|
Molecular Formula | C19H21NO2S |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
Standard InChI | InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 |
Standard InChI Key | LZPRFURMCOCGDP-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O |
Canonical SMILES | CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O |
Chemical Structure and Properties
Structural Characteristics
4-Hydroxy Ketotifen's IUPAC name is 2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one. The compound features:
-
A tricyclic structure incorporating a thiophene ring
-
A piperidine ring with a methyl substituent
-
A hydroxyl group modification of the parent ketotifen structure
-
A ketone functional group
Physical and Chemical Properties
The physical and chemical properties of 4-Hydroxy Ketotifen distinguish it from its parent compound and influence its pharmacological behavior. Key properties include:
Property | Description |
---|---|
Molecular Formula | C19H21NO2S |
Molecular Weight | 327.4 g/mol |
Physical Appearance | Fine crystalline powder (presumed based on ketotifen properties) |
Solubility | Enhanced water solubility compared to ketotifen due to hydroxyl group |
CAS Number | 126939-27-3 |
InChI Key | LZPRFURMCOCGDP-UHFFFAOYSA-N |
The parent compound ketotifen hydrogen fumarate has a molecular mass of 425.5 g/mol and appears as a fine crystalline, yellowish gray powder with a faintly bitter taste . While 4-Hydroxy Ketotifen likely shares some of these characteristics, the addition of the hydroxyl group would alter its solubility profile and potentially its stability.
Synthesis and Preparation Methods
Stereoselective Synthesis and Isomer Separation
For obtaining stereochemically pure forms of 4-Hydroxy Ketotifen:
-
Stereoselective synthesis using chiral templates may be employed
-
Resolution of corresponding racemates using conventional means such as fractional crystallization of diastereomeric salts with chiral acids
Patent literature notes that "reduction of the R and S enantiomers of the ketotifens with chiral reducing agents may be employed to prepare exclusively (or to greatly enrich mixtures in) the desired diastereomeric product" . This approach would be particularly valuable for obtaining stereochemically pure forms of 4-Hydroxy Ketotifen for research or therapeutic applications.
Pharmacological Properties
Mechanism of Action
The pharmacological properties of 4-Hydroxy Ketotifen likely parallel those of its parent compound ketotifen, with potential modifications due to the hydroxyl group addition. Based on ketotifen's known mechanisms:
-
Histamine H1 receptor antagonism: Like ketotifen, 4-Hydroxy Ketotifen would act as an antagonist at H1 receptors, reducing allergic symptoms .
-
Mast cell stabilization: The compound inhibits the degranulation of mast cells, preventing the release of inflammatory mediators such as histamine .
-
Anti-inflammatory effects: Additional anti-inflammatory mechanisms may include modulation of cytokine production and inhibition of leukotriene synthesis .
Comparison with Ketotifen
Ketotifen, the parent compound, is a second-generation antihistamine with several documented properties:
The additional hydroxyl group in 4-Hydroxy Ketotifen may enhance its water solubility and potentially alter its distribution in tissues, receptor binding profile, or metabolic processing.
Biological Activity and Research Applications
Antihistaminic and Anti-inflammatory Properties
4-Hydroxy Ketotifen, as a derivative of ketotifen, likely shares many of its biological activities. Ketotifen demonstrates:
-
Inhibition of airway hyperreactivity associated with platelet activation by Platelet Activating Factor (PAF)
-
Inhibition of PAF-induced accumulation of eosinophils and platelets in airways
-
Suppression of eosinophil priming by human recombinant cytokines
The specific modifications of these properties in 4-Hydroxy Ketotifen would depend on how the hydroxyl group affects binding to relevant receptors and enzymes.
Structure-Activity Relationships
Impact of Hydroxylation
The addition of a hydroxyl group to ketotifen to form 4-Hydroxy Ketotifen represents a significant structural modification that likely impacts its pharmacological profile:
-
Enhanced water solubility, potentially improving bioavailability compared to ketotifen
-
Possible changes in receptor binding affinity due to altered electronic distribution
-
Modified metabolic processing and elimination kinetics
-
Potential for different tissue distribution patterns
These modifications might result in different efficacy or side effect profiles compared to the parent compound.
Stereochemical Considerations
The hydroxylation of ketotifen introduces an additional chiral center in the molecule, resulting in possible diastereomers. Patent literature indicates that "the 10-hydroxy-ketotifens possess an additional chiral center, and that diastereomers of the corresponding R and S enantiomers of the ketotifens are obtained" .
This stereochemical complexity may be relevant to the biological activity of 4-Hydroxy Ketotifen, as different stereoisomers often exhibit different pharmacological properties and potencies.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume